molecular formula C34H29N7O B1665199 Akt inhibitor VIII CAS No. 612847-09-3

Akt inhibitor VIII

Cat. No.: B1665199
CAS No.: 612847-09-3
M. Wt: 551.6 g/mol
InChI Key: IWCQHVUQEFDRIW-UHFFFAOYSA-N
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Description

Akt inhibitor VIII is a cell-permeable, allosteric inhibitor of the kinase Akt, which includes Akt1, Akt2, and Akt3. It is known for its selectivity and potency, making it a valuable tool in scientific research, particularly in the fields of oncology and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Akt inhibitor VIII is synthesized through a series of chemical reactions involving quinoxaline derivatives. The synthetic route typically involves the formation of the quinoxaline core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Akt inhibitor VIII undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .

Mechanism of Action

Akt inhibitor VIII exerts its effects by binding to the pleckstrin homology domain of Akt, preventing its activation and subsequent phosphorylation. This inhibition disrupts the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. The compound’s selectivity for Akt1, Akt2, and Akt3 allows for targeted inhibition of these kinases, providing valuable insights into their roles in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Akt Inhibitor VIII

This compound is unique due to its allosteric inhibition mechanism, which provides high selectivity and potency. Unlike ATP-competitive inhibitors, it binds to a distinct site on Akt, preventing its activation without competing with ATP. This unique mechanism allows for more effective inhibition of Akt activity, making it a valuable tool in research .

Properties

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436572
Record name Akt inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612847-09-3
Record name Akt-I-1,2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akt inhibitor VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-6730
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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